

Navigating the Landscape of m-PEG13-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ***m-PEG13-Boc***

Cat. No.: ***B15543751***

[Get Quote](#)

For researchers, scientists, and drug development professionals, the purity and reliable sourcing of chemical reagents are paramount to the success of their work. This in-depth technical guide focuses on **m-PEG13-Boc**, a heterobifunctional PEG linker, providing critical information on its commercial availability, purity standards, and the analytical methodologies required for its characterization. Furthermore, this guide illustrates its application in a key area of drug discovery, the development of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Purity of m-PEG13-Boc and Related Compounds

While direct commercial listings for **m-PEG13-Boc** are not readily available, a closely related and often precursor molecule, Tos-PEG13-Boc, is offered by specialized chemical suppliers. The tosyl group is a common leaving group in organic synthesis, making this compound a versatile starting material for the synthesis of **m-PEG13-Boc** and other derivatives. The following table summarizes the available information for this and other relevant Boc-protected PEG linkers.

Product Name	Supplier	Catalog Number	Stated Purity	CAS Number
Tos-PEG13-Boc	MedKoo Biosciences	123288	>95%	2820397-84-8[1]
m-PEG13-COOH	BOC Sciences	BPG-0509	≥95%	2170098-33-4[2]
Boc-NH-(PEG)5-COOH	Sigma-Aldrich (Novabiochem®)	8.51041	≥98% (TLC)	882847-13-4
Boc-NH-PEG-COOH	Biopharma PEG	N/A	≥95%	N/A[3]

Experimental Protocols for Purity Determination

Ensuring the purity of **m-PEG13-Boc** is critical for its application in sensitive assays and drug development. The following are detailed methodologies for the key analytical techniques used to assess the purity of PEGylated compounds.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any impurities.

Methodology:

- System: A standard HPLC or UPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.

- Detection: UV absorbance at 214 nm.
- Sample Preparation: Dissolve the **m-PEG13-Boc** sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 μ m syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

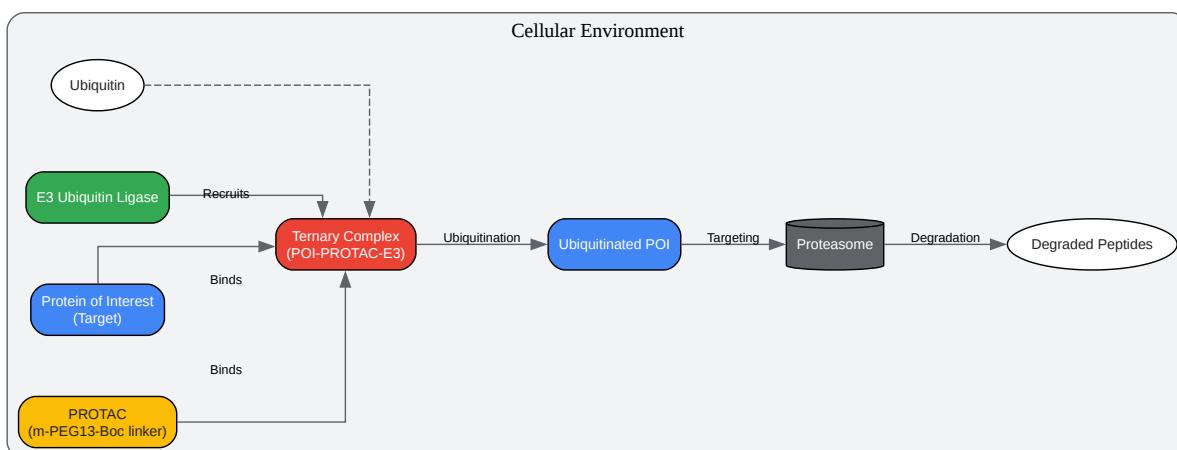
Objective: To confirm the chemical structure and assess purity by identifying characteristic proton signals.

Methodology:

- System: A 400 MHz or higher NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6).
- Experiment: ^1H NMR.
- Sample Preparation: Dissolve 5-10 mg of the **m-PEG13-Boc** sample in approximately 0.7 mL of the deuterated solvent.
- Data Acquisition: Acquire the ^1H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Analysis: Integrate the characteristic peaks corresponding to the methoxy group protons, the ethylene glycol repeating unit protons, and the Boc protecting group protons. The ratio of these integrations should be consistent with the chemical structure. Impurities will often present as unexpected peaks in the spectrum.

Mass Spectrometry (MS)

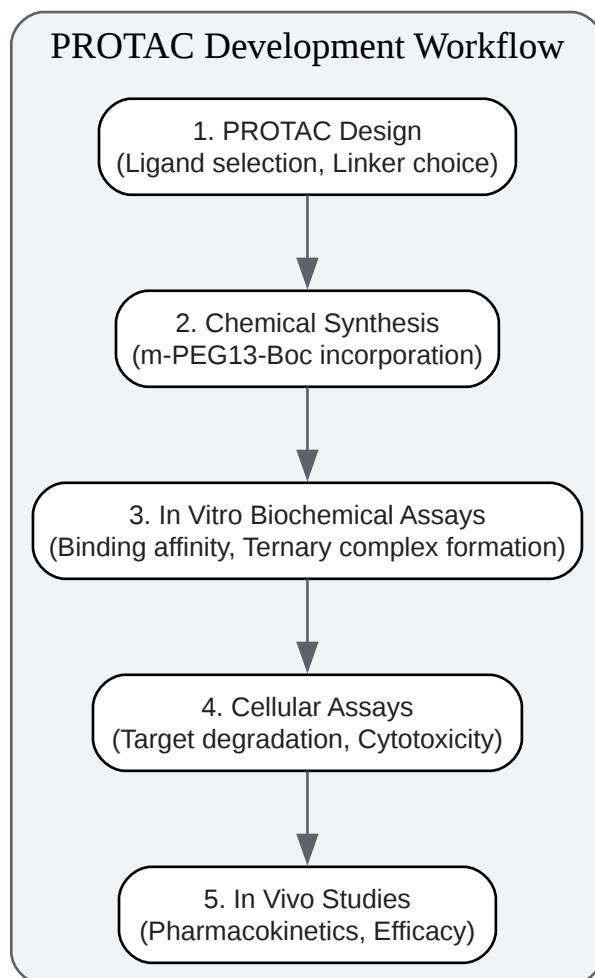
Objective: To confirm the molecular weight of the compound.


Methodology:

- System: An Electrospray Ionization Mass Spectrometer (ESI-MS).

- Mode: Positive ion mode.
- Sample Preparation: Dissolve a small amount of the **m-PEG13-Boc** sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 0.1 mg/mL.
- Infusion: Infuse the sample solution directly into the mass spectrometer.
- Data Analysis: Observe the mass spectrum for the $[M+H]^+$ or $[M+Na]^+$ ion corresponding to the calculated molecular weight of **m-PEG13-Boc**.

Signaling Pathways and Experimental Workflows


Heterobifunctional PEG linkers like **m-PEG13-Boc** are integral components in the design of PROTACs. These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

[Click to download full resolution via product page](#)

Caption: PROTAC-mediated protein degradation pathway.

The development of a PROTAC involves a systematic workflow, from initial design and synthesis to cellular and *in vivo* evaluation.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for PROTAC development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [Navigating the Landscape of m-PEG13-Boc: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543751#commercial-suppliers-and-purity-of-m-peg13-boc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com